2-(4-morpholinylcarbonyl)-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Key structural features include:
Properties
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c22-15-16(20(27)25-10-12-29-13-11-25)14-17-19(24-7-3-1-4-8-24)23-18-6-2-5-9-26(18)21(17)28/h2,5-6,9,14H,1,3-4,7-8,10-13H2/b16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLKLFZKFYTAIR-JQIJEIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477735-19-6 | |
| Record name | (2E)-2-(4-MORPHOLINYLCARBONYL)-3-[4-OXO-2-(1-PIPERIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-PROPENENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-(4-morpholinylcarbonyl)-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile , often referred to as a pyrido-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C23H27N5O3
- Molecular Weight : 423.50 g/mol
The key functional groups include a morpholine ring, a piperidine moiety, and a pyrido-pyrimidine framework, which are critical for its biological activity.
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cholinesterases and cyclooxygenases (COX). In vitro studies suggest it may act as a multi-targeted ligand against these enzymes, which are implicated in neurodegenerative diseases and inflammation.
- Anticancer Properties : Preliminary studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines. It appears to induce apoptosis in certain types of cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties, potentially making them candidates for developing new antibiotics.
Biological Activity Data
Case Study 1: Cholinesterase Inhibition
A study investigated the dose-dependent effects of the compound on cholinesterase activity in rat models. It was found that doses greater than 1.0 mg/kg inhibited carboxylesterase (CaE) activity maximally (>99%) in plasma and lung tissues, indicating potential applications in treating organophosphate poisoning .
Case Study 2: Anticancer Activity
In vitro assays conducted on the MCF-7 breast cancer cell line revealed that the compound significantly reduced cell viability through apoptosis induction. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent .
Case Study 3: Antimicrobial Efficacy
The compound's derivatives were tested against several bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues in the 4H-Pyrido[1,2-a]Pyrimidin-4-One Family
The following table highlights key structural differences and similarities:
Key Observations
Substituent Effects on Bioactivity :
- The 1-piperidinyl group in the target compound may improve membrane permeability compared to bulky aryl groups (e.g., 3-chlorophenyl in EP 2023/39 compounds) .
- Acrylonitrile derivatives (e.g., target compound and analogs) often exhibit covalent binding to cysteine residues in kinases, enhancing potency .
Physical Properties :
- The 4-morpholinylcarbonyl group in the target compound likely improves aqueous solubility compared to hydrophobic benzo[d]thiazol-2-yl groups in analogs .
- Predicted pKa (~4.55) for a structurally related compound () suggests moderate acidity, influencing ionization under physiological conditions .
Synthetic Strategies: Common methods include Mannich reactions (for pyrimidine core assembly) and Knoevenagel condensations (for acrylonitrile introduction) .
Preparation Methods
Core Formation via Cyclocondensation
The pyrido[1,2-a]pyrimidinone core is typically synthesized through a cyclocondensation reaction between 2-aminopyridine derivatives and β-keto esters or malonates.
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Reactants : 2-Amino-3-cyanopyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).
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Conditions : Reflux in acetic acid (12 h, 120°C).
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Yield : 68–72% of unsubstituted pyrido[1,2-a]pyrimidin-4-one.
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 12 h |
| Solvent | Acetic acid |
| Catalyst | None |
Piperidine Substitution at the 2-Position
Introducing the piperidinyl group requires halogenation at C2 followed by nucleophilic aromatic substitution (NAS).
Stepwise Protocol :
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Bromination :
-
Piperidine Coupling :
Critical Parameters :
Synthesis of Fragment B: 2-(4-Morpholinylcarbonyl)Acrylonitrile
Acylation of Acrylonitrile
The morpholinylcarbonyl group is introduced via a two-step sequence:
3.1.1 Synthesis of Morpholine-4-carbonyl Chloride :
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React morpholine (1.0 eq) with triphosgene (0.33 eq) in dichloromethane at −10°C → 92% yield.
3.1.2 Acylation of Cyanoacetate :
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Reactants : Ethyl cyanoacetate (1.0 eq) and morpholine-4-carbonyl chloride (1.1 eq).
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Conditions : Triethylamine (2.0 eq) in THF, 0°C → RT, 6 h → 85% yield.
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Hydrolysis : Treat with NaOH (2.0 M) to obtain 2-(4-morpholinylcarbonyl)acetonitrile.
Fragment Coupling via Knoevenagel Condensation
The final step involves condensing Fragments A and B using a modified Knoevenagel protocol:
Optimized Procedure :
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Reactants :
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Fragment A (1.0 eq)
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2-(4-Morpholinylcarbonyl)acetonitrile (1.2 eq)
-
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Catalyst : Piperidine (0.1 eq)
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Solvent : Ethanol/water (4:1)
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Conditions : Reflux at 85°C for 8 h
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Yield : 63% after column chromatography (SiO₂, ethyl acetate/hexane 1:1)
Reaction Monitoring :
-
TLC : Rf = 0.42 (ethyl acetate/hexane 1:1)
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HPLC : tR = 6.7 min (C18 column, acetonitrile/water 70:30)
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach avoids isolating intermediates:
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Simultaneous Cyclization and Substitution :
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Combine 2-amino-3-cyanopyridine, ethyl acetoacetate, piperidine, and NBS in DMF.
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Heat at 100°C for 24 h → 58% yield.
-
Microwave-Assisted Synthesis
Reducing reaction time through microwave irradiation:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 18 h | 45 min |
| Yield | 74% | 82% |
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The bulky morpholinylcarbonyl and piperidinyl groups necessitate:
Purification Challenges
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Column Chromatography : Essential due to polar byproducts (e.g., unreacted piperidine).
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Recrystallization : Ethanol/water (3:1) yields pure product as white crystals.
Analytical Characterization
Key Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrido H), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 4.12–3.98 (m, 8H, morpholine), 3.62–3.55 (m, 4H, piperidine), 1.62–1.54 (m, 6H, piperidine CH₂).
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HRMS (ESI+) : m/z calc. for C₂₂H₂₄N₅O₃ [M+H]⁺: 430.1878; found: 430.1881.
Industrial-Scale Considerations
Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
